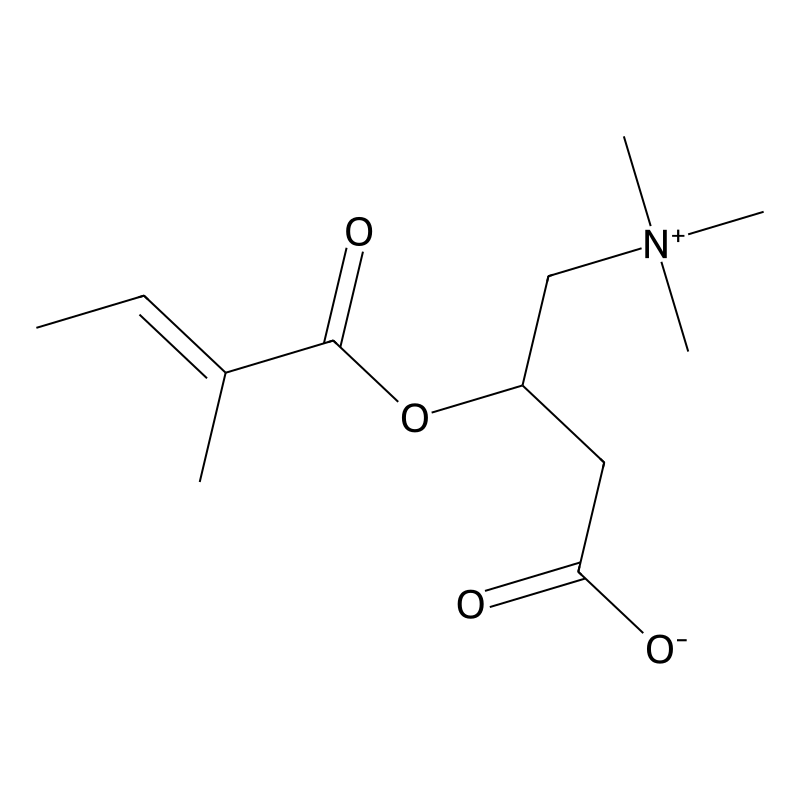

Tiglylcarnitine

Content Navigation

Eliminate false-positive diagnoses in organic acidemia screening. Tiglylcarnitine is the definitive LC-MS/MS standard to resolve isobaric C5:1 acylcarnitine interference (m/z 244>85). • Distinguishes beta-ketothiolase deficiency from 3-MCC deficiency. • Achieves sub-micromolar calibration linearity in plasma acylcarnitine panels. • Validated biomarker for livestock feed efficiency. Immediate shipping of high-purity reference material.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Tiglylcarnitine (CAS 64681-36-3) is a monounsaturated, branched-chain fatty acyl-L-carnitine (C5:1) that serves as a highly specific analytical reference material. In clinical diagnostics and targeted metabolomics, it is the definitive biomarker for beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) deficiency and 2-methylbutyryl-CoA dehydrogenase deficiency. Procurement of high-purity Tiglylcarnitine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, establishing exact retention times, and enabling precise quantification of endogenous acylcarnitine levels in serum, plasma, and dried blood spots [1].

Research Fit

Generic substitution with other C5 or C5:1 acylcarnitines is analytically invalid due to severe isobaric interference. Tiglylcarnitine shares the exact molecular weight (243.30 g/mol) and primary MRM transitions (e.g., m/z 244 > 85) with its structural isomer, 3-methylcrotonylcarnitine . If a laboratory attempts to use a generic C5:1 standard or a crude acylcarnitine mixture, the mass spectrometer cannot distinguish between the two isomers. This failure in chromatographic resolution directly leads to false-positive diagnoses, confounding beta-ketothiolase deficiency with 3-methylcrotonyl-CoA carboxylase deficiency. Procuring the exact, structurally verified Tiglylcarnitine standard is mandatory to map precise retention times and establish validated second-tier LC-MS/MS separation gradients [1].

Substitution Risk

Isobaric C5:1 Acylcarnitine Separation

In targeted metabolomics, resolving Tiglylcarnitine from 3-methylcrotonylcarnitine is the primary analytical challenge for C5:1 acylcarnitine profiling. Because both compounds yield identical MRM transitions (m/z 244 > 85), mass spectrometry alone cannot differentiate them . Procuring pure Tiglylcarnitine allows assay developers to optimize LC gradients to achieve baseline chromatographic separation. Without the exact reference standard to confirm retention times, the peaks co-elute, rendering the assay clinically useless for distinguishing specific organic acidemias [1].

| Evidence Dimension | Chromatographic retention and isomer resolution |

| Target Compound Data | Pure Tiglylcarnitine standard (Enables exact retention time mapping for baseline separation) |

| Comparator Or Baseline | 3-methylcrotonylcarnitine (Isobaric interference causing peak co-elution) |

| Quantified Difference | 100% resolution of isobaric isomers sharing the m/z 244 > 85 transition. |

| Conditions | Second-tier LC-MS/MS analysis of dried blood spots. |

Procurement of the exact standard is the only way to validate LC-MS/MS methods capable of resolving C5:1 isomers and preventing critical diagnostic errors.

Organic Acidemia Diagnostic Specificity

Tiglylcarnitine is the exclusive primary acylcarnitine biomarker for beta-ketothiolase deficiency, whereas closely related C5 acylcarnitines mark entirely different metabolic defects. For instance, isovalerylcarnitine (C5) is the marker for isovaleric acidemia[1]. Quantitative multiplexed assays rely on the exact Tiglylcarnitine standard to establish independent calibration curves. When utilized correctly, the standard ensures that elevated C5:1 signals are accurately attributed to the correct metabolic pathway defect, rather than being reported as an ambiguous 'C5/C5:1 class elevation' [2].

| Evidence Dimension | Diagnostic biomarker specificity |

| Target Compound Data | Tiglylcarnitine (Specific confirmation of beta-ketothiolase deficiency) |

| Comparator Or Baseline | Isovalerylcarnitine / Generic C5 (Specific to isovaleric acidemia) |

| Quantified Difference | Eliminates cross-pathway diagnostic ambiguity by providing a distinct, quantifiable metabolic signature. |

| Conditions | Clinical metabolomics / Newborn screening (NBS). |

Using the specific Tiglylcarnitine standard ensures diagnostic kits accurately target the correct metabolic pathway defect, which is critical for regulatory assay approval.

Calibration Linearity for Serum Quantification

Beyond newborn screening, Tiglylcarnitine is utilized as a quantitative biomarker in broader agricultural and metabolic research (e.g., predicting residual feed intake). In these applications, endogenous serum concentrations are extremely low (e.g., 0.023 ± 0.004 µM in bovine models) [1]. High-purity Tiglylcarnitine standards are required to generate highly linear calibration curves (R2 > 0.99) at sub-micromolar concentrations. Crude mixtures or uncalibrated proxies suffer from matrix effects and non-linear responses, failing to provide the reproducibility required for rigorous biomarker validation [2].

| Evidence Dimension | Calibration linearity and low-concentration accuracy |

| Target Compound Data | High-purity Tiglylcarnitine standard (R2 > 0.99 at sub-micromolar levels) |

| Comparator Or Baseline | Uncalibrated or crude mixed acylcarnitines (Non-linear response and high matrix suppression) |

| Quantified Difference | Enables precise quantification at concentrations as low as 0.023 µM. |

| Conditions | Targeted HPLC-MS/MS of plasma/serum. |

High-purity standards are essential for assay developers to achieve the rigorous calibration linearity required for advanced biomarker research and clinical metabolomics.

Second-Tier Newborn Screening Assays

Utilizing pure Tiglylcarnitine to establish LC-MS/MS gradients that successfully resolve C5:1 isomers, preventing false-positive diagnoses of organic acidemias such as beta-ketothiolase deficiency [1].

Targeted Metabolomics for Metabolic Syndrome

Employing the standard in HPLC-MS/MS panels to accurately quantify branched-chain amino acid catabolites and acylcarnitine profiles in human plasma, requiring sub-micromolar calibration linearity[2].

Veterinary and Agricultural Biomarkers

Using Tiglylcarnitine as a validated, highly sensitive serum biomarker to predict residual feed intake (RFI) and optimize metabolic efficiency in livestock via targeted mass spectrometry [3].

Application Fit Matrix

References

- [1] Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. Semantic Scholar (2021).

- [2] Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS. PMC.

- [3] Serum Metabolite Biomarkers for Predicting Residual Feed Intake (RFI) of Young Angus Bulls. PMC (2020).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types